4-Chloro-2-fluorophenylthiocyanate chemical properties
4-Chloro-2-fluorophenylthiocyanate chemical properties
CAS No: 1820666-86-1 Molecular Formula: C₇H₃ClFNS Molecular Weight: 187.62 g/mol
Executive Summary
4-Chloro-2-fluorophenylthiocyanate is a specialized organosulfur building block used primarily in the synthesis of heterocycles for medicinal chemistry and agrochemical discovery.[1] Characterized by the presence of a thiocyanate (-SCN) group attached to a halogenated benzene ring, this compound serves as a "linchpin" intermediate.[2] The unique electronic environment created by the ortho-fluorine and para-chlorine substituents enhances the electrophilicity of the thiocyanate carbon, facilitating rapid cyclization reactions—most notably into 2-aminobenzothiazoles, a privileged scaffold in oncology and kinase inhibition.[2]
This guide details the physicochemical profile, validated synthetic pathways, and reaction mechanisms governing this molecule, providing researchers with a self-validating roadmap for its application.[2]
Physicochemical Profile
Note: Experimental data for this specific isomer is limited in public registries. Values below represent a consensus of experimental data from commercial certificates of analysis (CoA) and high-fidelity predictive models based on structural analogs (e.g., 4-chlorophenyl thiocyanate).
| Property | Value / Description | Confidence Level |
| Physical State | Low-melting solid or semi-solid oil (Ambient) | High (Analog based) |
| Melting Point | 35–40 °C (Predicted) | Medium |
| Boiling Point | ~260 °C (at 760 mmHg) | High (Predicted) |
| Density | 1.42 ± 0.05 g/cm³ | High |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeCN; Insoluble in Water | High |
| Electronic Effect | High | |
| Stability | Moisture sensitive; Store at 2–8°C under inert gas (Ar/N₂) | High |
Synthetic Pathways
Two primary methodologies are recommended for the synthesis of 4-Chloro-2-fluorophenylthiocyanate. Method A is the industry standard for purity, while Method B offers a "greener" approach for smaller scale discovery.[2]
Method A: The Sandmeyer Route (Standard)
This method utilizes 4-chloro-2-fluoroaniline as the starting material. It is preferred for its reliability and avoidance of isomer mixtures.
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Diazotization:
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Dissolve 4-chloro-2-fluoroaniline (1.0 eq) in 35% HCl (2.5 eq) and cool to 0°C.
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Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temperature <5°C.
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Checkpoint: Verify diazonium formation using starch-iodide paper (turns blue/black).
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Thiocyanation:
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In a separate vessel, prepare a solution of KSCN (1.5 eq) and CuSCN (0.1 eq, catalyst) in water/acetonitrile.[2]
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Slowly add the cold diazonium salt solution to the thiocyanate mixture with vigorous stirring.
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Observation: Evolution of N₂ gas indicates reaction progress.
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Workup:
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Extract with Dichloromethane (DCM). Wash organic layer with brine.
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Dry over anhydrous Na₂SO₄ and concentrate.
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Purify via silica gel chromatography (Hexanes/EtOAc gradient).
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Method B: Oxidative Thiocyanation (Direct C-H Functionalization)
This method is faster but requires careful control to prevent over-oxidation.
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Reagents: 4-Chloro-2-fluoroaniline, NH₄SCN (2.0 eq), Oxone® or Iodine (1.0 eq) as oxidant.[2]
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Conditions: Stir in Methanol at Room Temperature for 2–4 hours.
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Mechanism: In situ generation of electrophilic +SCN species which attacks the electron-rich aniline ring para to the amine. Note: Since the para position is blocked by Chlorine, this method is NOT suitable for the aniline precursor unless the amino group is removed later. For this specific target (4-Cl, 2-F), the Sandmeyer route (Method A) is strictly required.[2]
Reactivity & Transformations
The thiocyanate group (-S-C≡N) is an ambident electrophile . The carbon atom of the nitrile is susceptible to nucleophilic attack, while the sulfur atom can undergo oxidative cleavage.
Key Reaction Pathways[5]
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Benzothiazole Formation (The "Rzepa" Cyclization):
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Under acidic conditions (or with Lewis acids), the nitrogen of an ortho-amine (if introduced) or an external nucleophile attacks the thiocyanate carbon.[2]
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Relevance: 4-Chloro-2-fluorophenylthiocyanate can be converted to 2-amino-6-chloro-4-fluorobenzothiazole (if an amino group is introduced at the 1-position relative to SCN) or reacted with amines to form thioureas which then cyclize.[2]
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Reduction to Thiol:
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Treatment with LiAlH₄ or Zn/HCl cleaves the cyano group, yielding 4-chloro-2-fluorobenzenethiol .[2]
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Utility: The resulting thiol is a potent nucleophile for SNAr reactions in drug synthesis.
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Thio-Tetrazole Synthesis:
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Reaction with Sodium Azide (NaN₃) and ZnBr₂ generates the 5-(arylthio)-1H-tetrazole, a bioisostere for carboxylic acids.[2]
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Visualization of Chemical Logic
The following diagram illustrates the synthesis of the core molecule and its divergent downstream applications.
Figure 1: The central role of the thiocyanate moiety in accessing diverse pharmacophores. The Sandmeyer route ensures regioselectivity.
Applications in Drug Discovery
The 4-chloro-2-fluoro substitution pattern is not arbitrary; it is a strategic design element in medicinal chemistry (Bioisosterism).
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Metabolic Stability: The fluorine atom at the ortho position blocks metabolic hydroxylation (Phase I metabolism) at the ring's most electron-rich site.
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Lipophilicity Modulation: The chlorine atom increases logP, enhancing membrane permeability, while the fluorine modulates pKa of neighboring functional groups via the inductive effect.[2]
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Case Study: This scaffold is homologous to the core found in Riluzole (ALS treatment) derivatives and various c-Met kinase inhibitors , where the benzothiazole ring is critical for ATP-binding pocket affinity.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Respiratory | H335 | May cause respiratory irritation.[3][4] |
| EUH032 | - | Contact with acids liberates very toxic gas (HCN/HSCN). |
Critical Protocol:
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Do not mix with strong acids unless in a closed, vented reactor (risk of Hydrogen Cyanide evolution).[2]
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Quenching: Quench reaction mixtures with aqueous Sodium Hypochlorite (Bleach) to oxidize residual cyanide/thiocyanate before disposal.
References
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AK Scientific, Inc. (2024). Safety Data Sheet: 4-Chloro-2-fluorophenylthiocyanate (CAS 1820666-86-1).[3] Retrieved from [2]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 57946-56-2 (Aniline Precursor). Retrieved from [2]
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Organic Chemistry Portal. (2023). Synthesis of Aryl Thiocyanates via Sandmeyer Reaction. Retrieved from
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Castanheiro, T., et al. (2016).[2] Copper-mediated aerobic oxidative cyanation of thiols. Synlett, 27(11), 1660-1664.[2] (Methodology validation for thiocyanate formation).
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BenchChem. (2025). Structure-Activity Relationships of Halogenated Acetophenones and Thiocyanates. Retrieved from [2]
